4-Isoquinolinol, 1-methyl-

Description

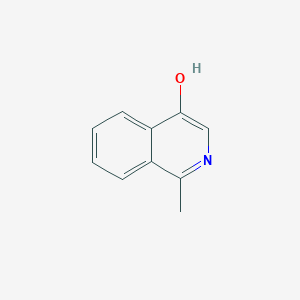

Structure

2D Structure

3D Structure

Properties

CAS No. |

27311-64-4 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-methylisoquinolin-4-ol |

InChI |

InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)10(12)6-11-7/h2-6,12H,1H3 |

InChI Key |

FGISAWMEMVYNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C2=CC=CC=C12)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Strategic Approaches for 4 Isoquinolinol, 1 Methyl and Its Structural Congeners

Established Reaction Pathways for the Construction of the 4-Isoquinolinol, 1-methyl- Scaffold

The traditional methods for constructing the isoquinoline (B145761) skeleton, which can be adapted for the synthesis of 4-isoquinolinol, 1-methyl-, primarily include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. niscpr.res.in These methods, while foundational, often require harsh reaction conditions and may have limitations regarding substrate scope and yield. niscpr.res.in

The Bischler-Napieralski reaction is a widely utilized method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.com The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline. nrochemistry.com This reaction is an intramolecular electrophilic aromatic substitution and is therefore favored by electron-donating groups on the aromatic ring. nrochemistry.comquimicaorganica.org The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. nrochemistry.com

The Pomeranz-Fritsch reaction , first reported in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, to yield an isoquinoline. thermofisher.comwikipedia.org Modifications to this reaction, such as the Schlittler-Müller modification which uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, allow for the synthesis of C1-substituted isoquinolines. thermofisher.com The Bobbitt modification, involving hydrogenation of the intermediate Schiff base, leads to the formation of tetrahydroisoquinolines. thermofisher.com Despite its utility, the Pomeranz-Fritsch reaction can suffer from low yields and the requirement for strong acidic conditions. researchgate.net

The Pictet-Gams synthesis is a variation of the Bischler-Napieralski reaction that utilizes β-hydroxy-β-phenethylamides. The presence of the hydroxyl group facilitates dehydration during the cyclization, directly yielding the aromatic isoquinoline without the need for a separate oxidation step. wikipedia.org

A summary of these classic reactions is presented in the table below:

| Reaction Name | Starting Materials | Key Reagents/Conditions | Primary Product |

|---|---|---|---|

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, refluxing acid | 3,4-dihydroisoquinoline (B110456) |

| Pomeranz-Fritsch | Benzaldehyde and 2,2-dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

| Pictet-Gams | β-hydroxy-β-phenethylamide | Dehydrating/cyclizing agent | Isoquinoline |

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like isoquinolines in a single step, offering advantages in terms of efficiency and molecular diversity. acs.org The Ugi four-component reaction (U-4CR) , which combines an amine, an aldehyde, a carboxylic acid, and an isocyanide, has been successfully integrated with subsequent cyclization reactions to construct isoquinoline scaffolds. acs.orgnih.gov

For instance, a two-step sequence involving an Ugi reaction followed by a palladium-catalyzed intramolecular Heck reaction has been developed for the synthesis of diverse isoquinolines. acs.orgnih.gov Another innovative approach combines the Ugi reaction with the Pomeranz-Fritsch reaction. nih.govacs.org In this strategy, the Ugi adduct undergoes an acid-mediated cyclization to afford the isoquinoline core. nih.gov This method has been shown to be effective for a range of substrates, including both aromatic and aliphatic isocyanides. acs.org

Cascade reactions, where a series of intramolecular transformations occur in a one-pot process, have also been employed for isoquinoline synthesis. A palladium-catalyzed cascade involving a Heck reaction, intramolecular cyclization, and isomerization has been developed for the one-pot synthesis of 4-methylisoquinolines. researchgate.net Similarly, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) provides a highly selective route to densely functionalized isoquinolines through a [3 + 2 + 1] cyclization. organic-chemistry.org

More recently, a one-pot, three-component coupling of hydroxyisoquinolines, aldehydes, and 2-aminobenzothiazoles has been reported to proceed under catalyst- and solvent-free conditions, yielding [(benzothiazol-2-ylamino)(aryl)methyl]isoquinolinols. thieme-connect.comcolab.ws Electrochemically induced multicomponent reactions have also been explored for the synthesis of functionalized spirocyclic systems containing a pyrano[3,2-c]quinoline scaffold. nih.gov

The following table summarizes key multi-component and cascade approaches to isoquinoline synthesis:

| Reaction Type | Key Components/Catalysts | Significance |

|---|---|---|

| Ugi/Heck Reaction | Amine, aldehyde, carboxylic acid, isocyanide; Pd catalyst | Efficient two-step synthesis of diverse isoquinolines. acs.orgnih.gov |

| Ugi/Pomeranz-Fritsch | Ugi adduct; strong acid | Combines MCR with classic cyclization for scaffold diversity. nih.govacs.org |

| Pd-catalyzed Cascade | Aryl halide, alkene/alkyne; Pd catalyst | One-pot synthesis of substituted isoquinolines. researchgate.net |

| Cu-catalyzed Tandem Reaction | 2-bromoaryl ketone, terminal alkyne, acetonitrile; Cu(I) catalyst | Highly selective synthesis of functionalized isoquinolines. organic-chemistry.org |

Contemporary Innovations in the Synthesis of 4-Isoquinolinol, 1-methyl-

The development of stereoselective and enantioselective methods for the synthesis of isoquinoline derivatives is crucial, given their importance as chiral ligands and the stereospecificity of their biological activities. While the synthesis of racemic 1-substituted tetrahydroisoquinolines can be achieved through methods like the Bischler-Napieralski or Pictet-Spengler reactions, achieving high stereoselectivity often requires innovative approaches. acs.org

One strategy involves the combination of chemical synthesis to produce a racemic mixture, followed by a biocatalytic kinetic resolution. For example, racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines have been resolved using the enzyme berberine (B55584) bridge enzyme (BBE), which catalyzes an enantioselective intramolecular oxidative C-C coupling to yield optically pure berbine (B1217896) alkaloids. acs.org

Another approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For example, simple enantiomerically pure C2-symmetric quinoline- and isoquinoline-derived 1,2-diamines have been synthesized and used as catalysts in asymmetric Michael reactions to produce anticoagulants like Warfarin. rsc.org

Furthermore, highly stereoselective aldol-type reactions and Lewis acid-mediated lactamizations have been employed as key steps in the concise and efficient synthesis of all four possible stereoisomers of streptopyrrolidine, demonstrating the power of modern stereoselective methods. nih.gov The synthesis of morphine fragments, such as trans- and cis-octahydro-1H-benzo niscpr.res.innih.govfuro[3,2-e]isoquinolines, also relies heavily on stereoselective strategies. researchgate.netacs.org

The following table highlights some stereoselective approaches:

| Strategy | Key Reagents/Catalysts | Application Example |

|---|---|---|

| Biocatalytic Kinetic Resolution | Berberine bridge enzyme (BBE) | Resolution of racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines. acs.org |

| Chiral Catalysis | Enantiomerically pure diamine catalysts | Asymmetric synthesis of Warfarin. rsc.org |

| Stereoselective Aldol/Lactamization | Trimethylsilyl (B98337) enolate, Lewis acid | Synthesis of streptopyrrolidine isomers. nih.gov |

Transition metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including isoquinolines. sioc-journal.cn These methods often proceed under mild conditions with high efficiency and atom economy. sioc-journal.cn

Palladium-catalyzed coupling reactions , such as the Suzuki and Heck reactions, are widely used. An efficient method for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones has been developed through a tandem Heck-Suzuki coupling. rsc.org The Suzuki coupling of 2-halobenzonitriles with vinyl boronates, followed by a platinum-catalyzed cyclization, provides a straightforward route to 3,4-unsubstituted isoquinolin-1(2H)-ones. organic-chemistry.orgnih.gov The Suzuki coupling mechanism involves the activation of a boronic acid with a base to facilitate transmetalation to the palladium center. organic-chemistry.org

Ruthenium-catalyzed reactions have also been employed for isoquinoline synthesis. For example, a Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides affords isoquinolines without the need for an external oxidant. organic-chemistry.org Another Ru(II)-catalyzed approach enables the coupling-cyclization of aryl C(sp²)-H bonds with diazo compounds to form isoquinolinones. mdpi.com

Copper-catalyzed reactions offer a cost-effective alternative. A highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides. nih.govsemanticscholar.org This method is notable for its use of a green solvent and high atom economy. nih.govsemanticscholar.org

Other transition metals like rhodium and cobalt have also been utilized in C-H activation strategies to construct the isoquinoline core. researchgate.net For instance, Rh(III)-catalyzed C-H activation of in situ generated oximes followed by cyclization with an internal alkyne provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org

This table provides an overview of transition metal-catalyzed reactions for isoquinoline synthesis:

| Metal Catalyst | Reaction Type | Significance |

|---|---|---|

| Palladium | Heck, Suzuki, and other cross-couplings | Versatile for C-C bond formation and functionalization. rsc.orgorganic-chemistry.orgnih.gov |

| Ruthenium | C-H activation/annulation | Enables direct functionalization of C-H bonds. organic-chemistry.orgmdpi.com |

| Copper | Intramolecular cyclization | Cost-effective and can be performed in green solvents. nih.govsemanticscholar.org |

| Rhodium/Cobalt | C-H activation/annulation | Expands the scope of C-H functionalization for isoquinoline synthesis. organic-chemistry.orgresearchgate.net |

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly influencing the synthesis of organic compounds. synthiaonline.compandawainstitute.com Key principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. pandawainstitute.comacs.org

In the context of isoquinoline synthesis, several strategies align with green chemistry principles. The use of water as a solvent, as seen in some copper-catalyzed cyclizations, is a significant step towards more sustainable synthesis. nih.govsemanticscholar.org Catalyst- and solvent-free reaction conditions, such as those reported for certain three-component reactions, further reduce the environmental footprint. thieme-connect.comcolab.ws

Biocatalysis , the use of enzymes or whole cells to perform chemical transformations, is a cornerstone of green chemistry. synthiaonline.comnih.gov Enzymes can operate under mild conditions, often in aqueous environments, and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov In alkaloid synthesis, biocatalytic approaches are used for preparing chiral building blocks, kinetic resolutions, and constructing the core alkaloid structure through C-N and C-C bond-forming reactions. nih.gov For example, norcoclaurine synthase (NCS) is an enzyme that has been engineered to accept a variety of substrates for the synthesis of tetrahydroisoquinoline alkaloids. tudelft.nl The use of ω-transaminases in chemo-enzymatic sequences has also been explored for the asymmetric synthesis of isoquinoline alkaloids. nih.gov

The development of recyclable catalysts is another important aspect of green chemistry. A novel synthesis of 1-phenylisoquinoline (B189431) derivatives utilizes a Ru(II)/PEG-400 homogeneous recyclable catalyst system in a biodegradable solvent. niscpr.res.in This protocol features a simple extraction procedure and high atom economy. niscpr.res.in

The following table summarizes some green chemistry approaches in isoquinoline synthesis:

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Example |

|---|---|---|

| Use of Safer Solvents | Reactions performed in water. | Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govsemanticscholar.org |

| Catalysis | Use of recyclable catalysts and biocatalysts. | Ru(II)/PEG-400 for 1-phenylisoquinoline synthesis; niscpr.res.in Norcoclaurine synthase for tetrahydroisoquinolines. tudelft.nl |

| Waste Prevention | Catalyst- and solvent-free reactions; high atom economy reactions. | Three-component synthesis of [(benzothiazol-2-ylamino)(aryl)methyl]isoquinolinols. thieme-connect.comcolab.ws |

Total Synthesis Approaches to Complex Architectures Incorporating the 4-Isoquinolinol, 1-methyl- Moiety

The 1-methyl-4-isoquinolinol skeleton is a core component of several complex natural products. Its integration into these larger structures necessitates robust and efficient synthetic strategies. Total synthesis campaigns targeting such molecules often feature key steps to construct the isoquinoline ring system, which can be adapted for the synthesis of 4-Isoquinolinol, 1-methyl-.

Another relevant natural product is the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, a structural isomer of 4-Isoquinolinol, 1-methyl-. A novel total synthesis of this compound highlights a method for introducing the crucial C1-methyl group. beilstein-journals.org This strategy involves the direct metalation of the C1 position of a 7-benzyloxy-6-methoxyisoquinoline intermediate using a Knochel-Hauser base, followed by a cuprate-mediated methylation. beilstein-journals.org Although the separation of the methylated product from the starting material proved challenging, an alternative aminomethylation/hydrogenolysis sequence provided a more practical route. beilstein-journals.org This two-step process involves quenching the metalated intermediate with Eschenmoser's salt, followed by quaternization and hydrogenolysis to yield the desired 1-methylisoquinoline (B155361). beilstein-journals.org

The synthesis of ampullosine, another isoquinoline alkaloid, utilizes a 6π-azaelectrocyclization as the key transformation to construct the 3-methylisoquinoline (B74773) core. unr.edu.ar While the substitution pattern differs, the underlying principle of forming the heterocyclic ring can inspire routes to 4-Isoquinolinol, 1-methyl- derivatives.

These examples showcase that while direct total syntheses of complex molecules featuring an unsubstituted 4-Isoquinolinol, 1-methyl- moiety are not prominently documented, the methodologies developed for analogous structures provide a powerful toolkit for synthetic chemists. Key strategies include transition metal-catalyzed cyclizations and directed metalation-functionalization sequences.

Table 1: Key Reactions in the Total Synthesis of Related Isoquinoline Alkaloids

| Natural Product | Key Reaction for Isoquinoline Core | Starting Material | Reference |

| TMC-120B | Ethynyl-imine cyclization | 2-bromo-6-hydroxybenzaldehyde | dtu.dk |

| 7-hydroxy-6-methoxy-1-methylisoquinoline | Directed metalation and methylation | 7-benzyloxy-6-methoxyisoquinoline | beilstein-journals.org |

| Ampullosine | 6π-azaelectrocyclization | 3,5-dihydroxybenzoic acid derivative | unr.edu.ar |

Chemo-, Regio-, and Diastereoselective Synthesis of Advanced 4-Isoquinolinol, 1-methyl- Derivatives

The development of selective methods to functionalize the 4-Isoquinolinol, 1-methyl- core is crucial for creating advanced derivatives with tailored properties. Achieving chemo-, regio-, and diastereoselectivity is a significant challenge in modern organic synthesis.

Regioselective functionalization of the isoquinoline ring is often dictated by the inherent electronic properties of the heterocycle. For instance, Pd(II)-catalyzed three-component reactions involving N-alkylquinolinium salts, diazo compounds, and anilines have been shown to proceed with high regioselectivity, favoring addition at the C4-position. acs.org This selectivity is attributed to non-covalent interactions, such as hydrogen bonding and π-π stacking, in the transition state. acs.org Such principles could be extended to the synthesis of 4-substituted 1-methylisoquinolinol derivatives.

Diastereoselective synthesis is critical when introducing new stereocenters. The Pomeranz-Fritsch-Bobbitt reaction is a classic method for isoquinoline synthesis that has been adapted for the diastereoselective preparation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. mdpi.com For example, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a chiral amine component in a Petasis reaction, followed by cyclization. mdpi.com The stereochemistry of the final product was controlled by the chiral auxiliary. mdpi.com Similar strategies, employing chiral auxiliaries or catalysts, could be envisioned for the diastereoselective synthesis of derivatives of 4-Isoquinolinol, 1-methyl-, particularly at the C1 position or on substituents.

Furthermore, multicomponent reactions offer an efficient pathway to complex and diverse molecular scaffolds. The diastereoselective and regiodivergent three-component 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles has been used to construct complex spiro-pyrroloisoquinoline derivatives. researchgate.net The regioselectivity of these reactions can sometimes be controlled by tuning reaction parameters like solvent and temperature. researchgate.net

The synthesis of multisubstituted tetra- and dihydroquinoline derivatives has been achieved with high regio- and diastereoselectivity by trapping ammonium (B1175870) ylides with N-alkylquinolinium salts. acs.org This method provides access to structurally diverse hydrogenated quinoline (B57606) derivatives, and the underlying principles could be adapted for the corresponding isoquinoline systems.

Table 2: Examples of Stereoselective Synthesis of Isoquinoline Derivatives

| Reaction Type | Key Feature for Selectivity | Product Class | Reference |

| Pomeranz-Fritsch-Bobbitt / Petasis Reaction | Use of a chiral amine | Tetrahydroisoquinoline-1-carboxylic acid | mdpi.com |

| 1,3-Dipolar Cycloaddition | Secondary orbital interactions, solvent/temperature control | Spiropyrroloisoquinoline derivatives | researchgate.net |

| Trapping of Ammonium Ylides | H-bonding and π-π stacking in transition state | Tetrahydroquinoline derivatives | acs.org |

Synthesis of Isotopically Labelled 4-Isoquinolinol, 1-methyl- for Mechanistic Elucidation

Isotopically labelled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and ligand-receptor interactions. nih.gov The synthesis of labelled 4-Isoquinolinol, 1-methyl- can be achieved by incorporating stable or radioactive isotopes such as ²H (D), ¹³C, or ¹⁵N.

One general strategy for nitrogen-15 (B135050) labelling involves the use of a ¹⁵N-labelled nitrogen source. A method for the direct conversion of indenes to isoquinolines has been extended to the synthesis of ¹⁵N-labelled isoquinolines using commercially available ¹⁵NH₄Cl as the nitrogen source. semanticscholar.org This transformation proceeds via a nitrogen atom insertion mechanism and provides a facile route to isotopically labelled isoquinoline cores. semanticscholar.org

For carbon labelling, particularly with short-lived isotopes like ¹¹C for positron emission tomography (PET), palladium-mediated carbonylation reactions are highly effective. For instance, [¹¹C]carbon monoxide has been used to synthesize ¹¹C-labelled isoquinoline-3-carboxamides from the corresponding triflate precursors. rsc.org This method allows for the rapid incorporation of the label in the final step of the synthesis. A similar strategy could be conceived for the synthesis of ¹³C- or ¹⁴C-labelled 4-Isoquinolinol, 1-methyl-, for example, by introducing a labelled methyl group or by constructing the ring with labelled precursors. The synthesis of ¹⁴C-labeled methyl esters from boronic esters using a palladium carboxylate complex provides a versatile method for introducing a labeled carboxylate group, which could be a precursor to other functionalities. nih.gov

Deuterium (B1214612) labelling can be achieved through various methods, including the use of deuterated reagents or through H-D exchange reactions. For mechanistic studies of reactions involving isoquinolinium salts, deuterium labelling experiments have been crucial in elucidating reaction pathways, such as hydride addition mechanisms. acs.org

The synthesis of stable isotope-labeled compounds, while often requiring multi-step sequences, provides invaluable probes for detailed mechanistic analysis by techniques like NMR spectroscopy. rsc.org

Table 3: Strategies for Isotopic Labelling of Isoquinolines

| Isotope | Labelling Strategy | Precursor/Reagent | Application | Reference |

| ¹⁵N | Nitrogen atom insertion | ¹⁵NH₄Cl | Mechanistic studies | semanticscholar.org |

| ¹¹C | Palladium-mediated carbonylation | [¹¹C]CO | PET imaging | rsc.org |

| ¹³C/¹⁴C | Palladium-catalyzed carboxylation | ¹³C/¹⁴C-labeled palladium carboxylate complex | Mechanistic studies, metabolic tracing | nih.gov |

| ²H (D) | Use of deuterated reagents/H-D exchange | Deuterated hydrides, solvents | Mechanistic studies | acs.org |

Elucidation of Chemical Reactivity, Transformation Mechanisms, and Advanced Derivatization of 4 Isoquinolinol, 1 Methyl

Electrophilic and Nucleophilic Substitution Reactions on the 4-Isoquinolinol, 1-methyl- Ring System

The reactivity of the 4-Isoquinolinol, 1-methyl- ring system is dictated by the electron distribution within its aromatic core. The nitrogen atom in the pyridine (B92270) ring withdraws electron density, making the pyridine ring electron-deficient and generally less reactive towards electrophilic substitution compared to the benzene (B151609) ring. Conversely, the benzene ring is more susceptible to electrophilic attack.

Electrophilic Substitution: The aromatic ring of 4-Isoquinolinol, 1-methyl- can undergo electrophilic substitution reactions, where new substituents are introduced. evitachem.com The hydroxyl group at the C4 position and the methyl group at the C1 position influence the regioselectivity of these reactions. Generally, electrophilic substitution on the isoquinoline (B145761) ring occurs preferentially at the C5 and C8 positions of the benzene ring. uou.ac.in For instance, bromination of isoquinoline with Br2 in the presence of silver sulfate (B86663) and sulfuric acid results in substitution primarily at the C5 position, with a minor product formed by substitution at the C8 position. uou.ac.in

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C1 position. quora.com The presence of the methyl group at this position, however, can influence the feasibility and outcome of such reactions. Nucleophilic substitution reactions can also be facilitated by the presence of a good leaving group. For example, a nucleophilic substitution at position 4 is possible if a suitable leaving group is present. quora.com The reaction of 1-methylisoquinoline (B155361) with electrophilic acylacetylenes can lead to the formation of functionalized oxazino[2,3-a]isoquinolines through a catalyst-free nucleophilic substitution of a hydrogen atom. researchgate.net

Oxidation-Reduction Chemistry and Redox Transformations of 4-Isoquinolinol, 1-methyl-

The redox chemistry of 4-Isoquinolinol, 1-methyl- involves transformations of both the heterocyclic core and its substituents.

Oxidation: The hydroxyl group at the C4 position can be oxidized to the corresponding carbonyl compound. evitachem.com Furthermore, the tetrahydroisoquinoline derivative, N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ), can be oxidized by monoamine oxidase (MAO) to form the N-methylisoquinolinium ion. nih.gov This oxidation is significant in the context of potential neurotoxicity, as isoquinolinium ions can inhibit enzymes involved in catecholamine metabolism. nih.govnih.gov The oxidation of the nitro group in derivatives like 1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline to an amino group can be achieved using hydrogen gas with a palladium catalyst. evitachem.com

Reduction: The pyridine ring of the isoquinoline system can be reduced. For instance, 3,4-dihydroisoquinoline (B110456) derivatives can be reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.org The aldehyde group in derivatives such as 1-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde can be reduced to a hydroxyl group using sodium borohydride or lithium aluminum hydride. evitachem.com

Heterocycle Functionalization and Diversification Strategies for 4-Isoquinolinol, 1-methyl-

The 4-Isoquinolinol, 1-methyl- scaffold serves as a versatile platform for the synthesis of a wide array of more complex molecules through various functionalization and diversification strategies. evitachem.com

Derivatization: The reactivity of the core structure allows for the introduction of various functional groups. For example, derivatization of substituted tetrahydroisoquinolines with reagents like (–)-(1R)-menthyl chloroformate allows for the determination of their enantiomeric composition. scirp.org The development of novel derivatization reagents, such as those with a 1,3-oxazinoquinoline-4-one structure, enables the differentiation of amine analytes via mass spectrometry. figshare.com

Functionalization:

C-H Functionalization: Iodine-catalyzed multiple C-H bond functionalization of isoquinolines with methylarenes has been developed to synthesize N-benzyl isoquinoline-1,3,4-triones under metal-free conditions. rsc.org

Palladium-Catalyzed Reactions: A four-component, one-pot coupling procedure utilizing palladium-catalyzed α-arylation of an enolate can furnish substituted isoquinolines. acs.org

Ugi and Pomeranz–Fritsch Reactions: The combination of the Ugi multicomponent reaction with the Pomeranz–Fritsch reaction provides a powerful tool for creating diverse isoquinoline-based scaffolds. nih.govresearchgate.net This strategy has been used to synthesize isoquinolines, carbolines, and even complex tetracyclic compounds. nih.gov

A summary of selected functionalization strategies is presented in the table below:

| Strategy | Reagents/Conditions | Outcome | Reference |

| Iodine-Catalyzed C-H Functionalization | Methylarenes, Iodine | N-benzyl isoquinoline-1,3,4-triones | rsc.org |

| Palladium-Catalyzed α-Arylation | Methyl ketone, Aryl bromide, Electrophile, Ammonium (B1175870) chloride, (DtBPF)PdCl₂, t-BuONa, THF | C4-functionalized isoquinolines | acs.org |

| Ugi/Pomeranz–Fritsch Reaction | Aminoacetaldehyde diethyl acetal, Electron-rich building blocks | Diverse isoquinoline and carboline scaffolds | nih.govresearchgate.net |

| Direct 1,4-Difunctionalization | Organolithium reagents, Electrophiles | 1,4-disubstituted isoquinoline derivatives | researchgate.net |

Sigmatropic Rearrangements and Cycloaddition Reactions Involving 4-Isoquinolinol, 1-methyl-

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond within a π-electron system. wikipedia.org While specific examples involving 4-Isoquinolinol, 1-methyl- are not extensively documented, the general principles of sigmatropic rearrangements, such as the rsc.orgrsc.org Cope and Claisen rearrangements, are well-established in organic chemistry and can be conceptually applied to appropriately substituted derivatives of the isoquinoline core. wikipedia.orglibretexts.org These reactions are valuable for forming new carbon-carbon bonds. wikipedia.org

Cycloaddition Reactions: The reaction of 1-methylisoquinoline with hydrazonoyl halides can lead to the formation of triazoloisoquinolines through a cycloaddition process. researchgate.netscirp.org This highlights the ability of the isoquinoline ring system to participate in cycloaddition reactions to construct fused heterocyclic systems.

Formation of Complex Hybrid Molecules and Conjugates with the 4-Isoquinolinol, 1-methyl- Core

The 4-Isoquinolinol, 1-methyl- scaffold is a key component in the synthesis of complex hybrid molecules and conjugates with potential biological activities.

Isoquinoline-based Biaryls: Isoquinoline-based biaryls have been identified as a promising scaffold for microtubule inhibitors, which are of interest in cancer therapy. chemrxiv.org These compounds can be synthesized via Suzuki coupling of metalated isoquinolines with phenylboronic esters. chemrxiv.org

Pyrazolyl Triazoloisoquinolines: The reactivity of 1-methylisoquinoline has been exploited to synthesize pyrazolyl triazoloisoquinoline derivatives. researchgate.netscirp.org This involves the reaction of 1-methylisoquinoline with hydrazonoyl halides to form a triazoloisoquinoline, which is then further functionalized. researchgate.netscirp.org

Thiadiazolyl Isoquinolines: 1-Methylisoquinoline can react with arylisothiocyanates to form a thioanilide intermediate, which upon reaction with hydrazonoyl halides yields thiadiazolyl isoquinoline derivatives. researchgate.netscirp.org

Fused Tricyclic Systems: The Castagnoli–Cushman reaction of 1-methyl-3,4-dihydroisoquinoline (B1216472) with various anhydrides can lead to the formation of tricyclic fused tetrahydroisoquinoline systems, such as benzo[a]quinolizidinones and pyrrolo[2,1-a]isoquinolinones. beilstein-journals.org

Cutting Edge Spectroscopic and Structural Elucidation Techniques Applied to 4 Isoquinolinol, 1 Methyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For 4-Isoquinolinol, 1-methyl-, a full suite of NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are critical for establishing the connectivity and spatial relationships of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the isoquinoline (B145761) ring system. For instance, it would show correlations between H-5, H-6, H-7, and H-8 on the benzo-ring portion, and potentially a correlation between the C-3 proton and the N-H proton if present and coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon in the molecule, such as C-3, C-5, C-6, C-7, C-8, and the C-1 methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key HMBC correlations would be expected from the C-1 methyl protons to the C-1 and C-8a carbons, and from the H-3 proton to C-1, C-4, and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. A key NOE would be expected between the C-1 methyl protons and the H-8 proton, confirming their spatial proximity.

Without published spectra, a specific data table of chemical shifts and correlations cannot be constructed.

Solid-State NMR for Polymorphic and Amorphous Forms

Solid-state NMR (ssNMR) provides structural information on solid materials, which is particularly useful for studying polymorphism (the ability of a compound to exist in more than one crystal form) or analyzing amorphous (non-crystalline) samples. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in the local chemical environment and intermolecular packing. However, no ssNMR studies specifically focused on 4-Isoquinolinol, 1-methyl- have been identified.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

HRMS is a powerful tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high confidence. For 4-Isoquinolinol, 1-methyl- (C₁₀H₉NO), HRMS would confirm its exact mass.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides a fingerprint of the molecule's structure. While specific MS/MS data for 4-Isoquinolinol, 1-methyl- is not available, a hypothetical fragmentation pattern would likely involve characteristic losses, such as the loss of a methyl radical (•CH₃) or the loss of carbon monoxide (CO), which would be indicative of the underlying isoquinoline core structure.

X-ray Crystallography for Definitive Three-Dimensional Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. A crystal structure of 4-Isoquinolinol, 1-methyl- would confirm the planarity of the isoquinoline ring system and detail the hydrogen bonding network involving the hydroxyl group. A search of crystallographic databases did not yield a solved crystal structure for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Isoquinolinol, 1-methyl- would be expected to show a characteristic broad absorption band for the O-H stretch of the hydroxyl group (typically around 3200-3600 cm⁻¹), C-H stretching vibrations for the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic ring system (in the 1400-1650 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be effective for observing the vibrations of the aromatic carbon backbone.

Although theoretical vibrational spectra can be calculated using computational methods, no experimentally recorded and assigned IR or Raman spectra for 4-Isoquinolinol, 1-methyl- are available in the reviewed literature.

The performed searches with various keywords related to "4-Isoquinolinol, 1-methyl-", "chiroptical spectroscopy", "circular dichroism", and "optical rotatory dispersion" did not yield any literature that specifically addresses the enantiomeric characterization of derivatives of this particular compound.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables on this specific subject. The scientific literature accessible through the conducted searches does not appear to contain studies focused on the chiroptical properties of chiral derivatives of 4-Isoquinolinol, 1-methyl-.

Sophisticated Computational and Theoretical Chemistry Studies of 4 Isoquinolinol, 1 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of the electronic structure of molecules like 4-Isoquinolinol, 1-methyl-. researchgate.net DFT calculations, often employing functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and determine its ground state structure. researchgate.netnih.gov These calculations provide fundamental information about bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT are crucial for understanding the molecule's stability and reactivity. researchgate.net Analysis of the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) helps to identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov For instance, the MEP map can visually represent the charge distribution and potential sites for intermolecular interactions.

Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can also be calculated, providing insights into the molecule's stability under various conditions. researchgate.net By comparing the energies of different isomers or tautomers, DFT can predict the most stable form of the molecule. For related quinolinone systems, DFT has been successfully used to demonstrate that the keto form is more stable than the enol form in both gas and solvent phases. nih.gov

Table 1: Selected DFT-Calculated Properties for an Isoquinoline (B145761) Derivative

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | 2.004 D | B3LYP/6-311++G(d,p) |

| Rotational Constant A | 3.101 GHz | B3LYP/6-311++G(d,p) |

| Rotational Constant B | 1.220 GHz | B3LYP/6-311++G(d,p) |

| Rotational Constant C | 0.875 GHz | B3LYP/6-311++G(d,p) |

| Total Energy | -478.9 Hartree | M06-2X/6-311G(d,p) |

Note: Data is representative of calculations performed on isoquinoline scaffolds and serves as an illustrative example. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices for 4-Isoquinolinol, 1-methyl-

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of the reactivity and stability of 4-Isoquinolinol, 1-methyl-. These indices are essential for developing Quantitative Structure-Activity Relationships (QSAR). ucsb.edu

The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental descriptors. nih.gov EHOMO relates to the molecule's ability to donate electrons (nucleophilicity), while ELUMO indicates its ability to accept electrons (electrophilicity). ucsb.edu The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large energy gap and are less reactive. nih.gov

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index measures the energy stabilization when the system acquires additional electronic charge.

These descriptors are invaluable for comparing the reactivity of 4-Isoquinolinol, 1-methyl- with its analogues.

Table 2: Representative Quantum Chemical Descriptors for an Isoquinoline-Based Chromophore

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.762 |

| LUMO Energy | ELUMO | -1.938 |

| Energy Gap | ΔE | 3.824 |

| Chemical Hardness | η | 1.912 |

| Electronegativity | χ | 3.850 |

| Electrophilicity Index | ω | 3.878 |

Note: Values are based on a reference isoquinoline compound calculated at the M06/6-311G(d,p) level and are for illustrative purposes. nih.gov

Conformational Landscape Analysis and Energy Minima Determination

The biological activity and physical properties of 4-Isoquinolinol, 1-methyl- are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify all stable conformations (energy minima) and the energy barriers for interconversion between them. nih.gov

Computational methods for this analysis involve systematically scanning the potential energy surface (PES) by rotating key single bonds (dihedral angles). mdpi.com For each rotational step, the energy of the molecule is calculated, typically using molecular mechanics or quantum chemical methods. This process maps out the conformational landscape, revealing the low-energy conformers. mdpi.com The results of a PES scan show the most stable conformers, which often differ by the rotation of substituent groups. mdpi.com

For more complex molecules, methods like dihedral driver calculations are employed to ensure the conformational space is adequately sampled. nih.gov Once potential minima are identified, their geometries are fully optimized using higher-level theoretical methods, such as DFT, to accurately determine their relative energies and populations at a given temperature according to the Boltzmann distribution. These studies are crucial for understanding how the molecule might bind to a biological target, as different conformers may exhibit different binding affinities.

Molecular Dynamics (MD) Simulations of 4-Isoquinolinol, 1-methyl- in Various Solvation Environments

Molecular Dynamics (MD) simulations provide a dynamic picture of molecules, tracking the movements of atoms over time by solving Newton's equations of motion. mdpi.com This technique allows for the study of 4-Isoquinolinol, 1-methyl- in realistic environments, such as in various solvents, to understand its structural dynamics and interactions. nih.gov

To perform an MD simulation, the molecule is typically placed in a simulation box filled with solvent molecules (e.g., water, represented by models like TIP3P). nih.gov The interactions between all atoms are described by a force field (e.g., OPLS3, AMBER). mdpi.com The system is first minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure. nih.gov Following equilibration, a production run is performed for several nanoseconds or longer, during which the trajectory of all atoms is saved. nih.gov

Analysis of the MD trajectory can reveal:

Solvation structure: How solvent molecules arrange around the solute.

Conformational dynamics: The flexibility of the molecule and transitions between different conformations. mdpi.com

Hydrogen bonding: The formation and lifetime of hydrogen bonds with solvent molecules.

Thermodynamic properties: Such as the radius of gyration and diffusion coefficients.

Simulations can be performed using explicit solvent models, which provide a detailed atomistic description, or implicit solvent models (e.g., OBC), which represent the solvent as a continuous medium and are computationally less expensive. nih.gov

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving 4-Isoquinolinol, 1-methyl-. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. mdpi.com

This process involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states (first-order saddle points) on the PES are optimized using methods like DFT. smu.edu

Confirming Transition States: A frequency calculation is performed on the transition state structure. A valid transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming the proposed mechanism.

Advanced techniques, such as analyzing the reaction force and its curvature, can further dissect the reaction mechanism into distinct phases, such as bond breaking/forming events, providing a deeper understanding of the electronic and structural changes that occur during the reaction. smu.edu

In Silico Screening Methodologies and Predictive Modeling for 4-Isoquinolinol, 1-methyl- Analogues (focused on computational methodology)

In silico screening and predictive modeling are essential computational strategies for accelerating the discovery of new bioactive molecules based on a lead scaffold like 4-Isoquinolinol, 1-methyl-. nih.gov These methods use computational models to predict the properties of virtual compounds before they are synthesized.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The process involves:

Generating a dataset of analogues with known activities.

Calculating a wide range of molecular descriptors (e.g., constitutional, topological, electrostatic) for each analogue.

Using statistical methods like Multiple Linear Regression (MLR) to build a predictive model that correlates the descriptors with activity. nih.gov This model can then be used to predict the activity of new, unsynthesized analogues.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific biological target. This model can be generated based on the structure of a known active ligand or the target's binding site and used to rapidly screen large virtual libraries for compounds that match the pharmacophore. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target receptor. It involves sampling many possible conformations of the ligand within the receptor's active site and scoring them based on a scoring function that estimates the binding free energy. Docking is widely used to prioritize compounds for experimental testing and to understand key ligand-receptor interactions.

These computational methodologies provide a rational basis for designing analogues of 4-Isoquinolinol, 1-methyl- with improved properties, significantly reducing the time and cost associated with drug discovery.

Mechanistic Studies of Biological and Biochemical Interactions of 4 Isoquinolinol, 1 Methyl in Vitro and in Silico

Molecular Mechanisms of Enzyme Interaction and Inhibition by 4-Isoquinolinol, 1-methyl-

The isoquinoline (B145761) scaffold, a core component of 4-Isoquinolinol, 1-methyl-, is prevalent in numerous compounds that exhibit significant interactions with a wide range of enzymes. semanticscholar.org Mechanistic studies on related compounds indicate that derivatives of this class can function as potent enzyme inhibitors, often by binding to the enzyme's active site. researchgate.neteurekaselect.com For instance, certain isoquinoline derivatives have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. eurekaselect.comnih.gov The interaction often involves key residues within the catalytic site of the enzyme. researchgate.net Similarly, quinoline-based hybrids have been shown to act as substrates for the enzyme DT-diaphorase (NQO1), leading to a redox cycle that produces reactive oxygen species. mdpi.com

Kinetic Characterization of Enzyme-Ligand Interactions

Enzyme kinetic studies are crucial for characterizing the potency and mechanism of inhibitors. These assays determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the inhibitor's potency. They also help to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For example, studies on related quaternary isoquinoline alkaloids—palmatine, berberine (B55584), and jatrorrhizine—as inhibitors of soluble epoxide hydrolase (sEH) have provided detailed kinetic data. Enzyme kinetic analysis revealed that these compounds inhibit the catalytic reaction by binding noncompetitively to sEH. mdpi.com

| Compound | IC50 (μM) | Ki (μM) | Inhibition Type |

|---|---|---|---|

| Palmatine | 29.6 ± 0.5 | 26.9 | Non-competitive |

| Berberine | 33.4 ± 0.8 | 46.8 | Non-competitive |

| Jatrorrhizine | 27.3 ± 0.4 | 44.5 | Non-competitive |

Docking and Molecular Dynamics Simulations of Protein-Ligand Complexes

In silico techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how ligands like 4-Isoquinolinol, 1-methyl- might interact with protein targets. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations are used to analyze the physical movements of atoms and molecules in the complex over time, assessing its stability. mdpi.commdpi.com

Docking studies on isoquinoline derivatives have successfully identified key interactions within enzyme active sites. For example, in the investigation of isoquinoline derivatives as potential inhibitors of the SARS-CoV-2 main protease, docking scores were comparable to or better than those of known inhibitors like chloroquine. researchgate.netnih.gov These computational analyses revealed interactions with amino acid residues crucial for the enzyme's catalytic function. researchgate.net MD simulations further confirmed the stability of the predicted ligand-protein complexes. researchgate.netnih.gov

| Compound Class | Enzyme Target | Key Interacting Residues (Example) | Simulation Finding |

|---|---|---|---|

| Isoquinoline Derivatives | SARS-CoV-2 Mpro | Catalytic dyad residues | Ligand-protein complex stability confirmed. nih.gov |

| Quaternary Isoquinoline Alkaloids | Soluble Epoxide Hydrolase (sEH) | Tyr383, Lys495, His524 | Complex stability maintained over 20 ns simulation. mdpi.com |

| Quinoline-Quinone Hybrids | DT-Diaphorase (NQO1) | Not specified | Binding interactions examined. mdpi.com |

Receptor Binding and Allosteric Modulation Studies in Defined Model Systems

Beyond direct enzyme inhibition, compounds containing the isoquinoline scaffold can also modulate the function of receptors. A significant mechanism in this regard is allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. nih.gov

Studies on complex molecules containing a tetrahydroisoquinoline (THIQ) moiety, a reduced form of the isoquinoline core, have identified them as positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor. nih.govnih.gov These PAMs enhance the receptor's response to dopamine. nih.gov The allosteric binding site for these compounds has been located in an intracellular cleft formed by transmembrane helices 3 and 4 (TM3, TM4) and the second intracellular loop (IC2). nih.govnih.gov Mutagenesis studies have identified specific amino acid residues critical for this interaction, including Trp123, Arg130, Ala139, and Leu143. nih.govnih.gov The interaction is primarily hydrophobic, supplemented by hydrogen bonds and cation-π interactions. nih.gov

Interactions of 4-Isoquinolinol, 1-methyl- with Nucleic Acids and Membrane Systems (at the molecular level)

The planar aromatic structure of the isoquinoline ring system suggests a potential for interaction with nucleic acids. nih.gov Studies on various bioactive isoquinoline alkaloids, such as berberine and coralyne, have demonstrated their ability to bind to DNA. nih.govnih.gov The primary mode of interaction for many planar aromatic molecules is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. nih.gov

The structural characteristics of the alkaloid play a significant role in the binding mechanism and affinity. Planar molecules, like coralyne, tend to exhibit stronger binding and a more classical intercalation mode compared to buckled or non-planar structures. nih.gov These interactions can alter the stability and conformation of DNA, potentially interfering with processes like replication and transcription. semanticscholar.org Furthermore, some isoquinoline derivatives have shown the ability to interact with and stabilize alternative DNA structures, such as G-quadruplexes, which are implicated in cancer and other diseases. nih.gov The production of reactive oxygen species by some quinoline (B57606) derivatives can also lead to indirect damage to nucleic acids. mdpi.com

Modulation of Cellular Pathways at the Mechanistic Level (in vitro investigations)

The binding of isoquinoline-containing compounds to specific enzymes or receptors can trigger a cascade of downstream events, leading to the modulation of entire cellular pathways. In vitro investigations using cell-based assays are essential for uncovering these mechanistic links.

For example, isoquinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. nih.gov The interaction of quinoline-quinone hybrids with the NQO1 enzyme leads to the generation of reactive oxygen species (ROS). mdpi.com Elevated ROS levels can damage cellular components and modulate stress-response pathways, including those controlled by the tumor suppressor protein p53 and the cell cycle inhibitor p21. mdpi.com This can ultimately lead to the activation of the mitochondrial apoptosis pathway, influencing the balance between pro-apoptotic (BAX) and anti-apoptotic (BCL-2) proteins. mdpi.com

Development of Structure-Activity Relationship (SAR) Models for 4-Isoquinolinol, 1-methyl- Analogues (methodology focus)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. fiveable.me The methodology involves the systematic synthesis and evaluation of analogues of a lead compound to identify which structural features are essential for its function.

The development of SAR models for isoquinoline analogues typically follows a methodical approach:

Scaffold Modification: The core isoquinoline ring system is kept constant while substituents at various positions (e.g., C1, C4) are altered. nih.govmdpi.com

Synthesis of Analogues: A series of related compounds is synthesized. For instance, in developing inhibitors for the DNA methyltransferase enzyme DNMT1, various side chains with different basicity (pKa) were attached to a 4-anilinoquinoline scaffold. nih.gov

Biological Evaluation: The synthesized analogues are tested in relevant biological assays to measure their activity (e.g., IC50 values). This data reveals how changes in structure, such as the addition of a specific functional group, affect potency. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): For a more quantitative approach, computational QSAR models are developed. This methodology involves calculating a set of molecular descriptors (representing physicochemical, electronic, and topological properties) for each analogue. researchgate.net Statistical methods, such as multiple linear regression or artificial neural networks, are then used to build a mathematical equation that relates these descriptors to the observed biological activity. researchgate.net A study on antimalarial isoquinoline derivatives identified descriptors like total connectivity, percentage of carbon, and density as key determinants of activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, guiding further drug design efforts. researchgate.net

High-Throughput Screening Methodologies for Identifying Biological Targets

High-throughput screening (HTS) represents a critical approach in drug discovery and chemical biology for rapidly assessing large numbers of compounds for their effects on specific biological targets or pathways. nih.govresearchgate.net While specific HTS campaigns for 4-Isoquinolinol, 1-methyl- are not extensively detailed in publicly available literature, the methodologies applied to the broader class of isoquinoline and quinoline derivatives provide a framework for how its biological targets can be identified. These methodologies often involve a combination of in silico, in vitro, and cell-based assays to efficiently screen large chemical libraries. nih.govresearchgate.net

The general workflow for identifying biological targets for a compound like 4-Isoquinolinol, 1-methyl- using HTS would typically involve several stages. Initially, a large library of compounds, potentially including various isoquinoline derivatives, would be screened against a specific target or in a phenotypic assay. researchgate.net This primary screen is designed for speed and efficiency, aiming to identify initial "hits." nih.gov Subsequently, these hits undergo secondary screening and validation to confirm their activity and eliminate false positives. nih.gov

In Silico Screening Approaches

Virtual screening is a computational technique that plays a significant role in the early stages of drug discovery by filtering large compound databases to identify potential lead compounds. mdpi.com For isoquinoline derivatives, in silico methods such as molecular docking have been employed to predict the binding affinity of compounds to the active sites of biological targets. mdpi.com For instance, a study on 3,4-dihydroisoquinoline (B110456) scaffolds utilized virtual screening to identify potential inhibitors of leucine (B10760876) aminopeptidase, an enzyme implicated in cancer. mdpi.com This approach allows for the prioritization of compounds for further experimental testing, thereby reducing the time and cost associated with large-scale screening. researchgate.netmdpi.com

In Vitro Screening Assays

Biochemical and cell-based assays are central to HTS campaigns. These assays can be designed to measure the inhibition or activation of a specific enzyme, receptor, or signaling pathway. For isoquinoline-related compounds, various in vitro screening methods have been utilized:

Enzyme Inhibition Assays: The inhibitory activity of novel isoquinolinium-5-carbaldoximes against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been evaluated through in vitro screening. researchgate.net Such assays are crucial for identifying compounds with potential therapeutic applications in neurodegenerative diseases.

Antiproliferative Assays: The anticancer activity of new cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been assessed by screening against a panel of 60 human tumor cell lines. mdpi.com This type of cell-based HTS provides valuable information on the compound's potential as a chemotherapeutic agent.

Antimicrobial Screening: The antimicrobial properties of isoquinoline alkaloids have been a subject of investigation, with various studies reporting their activity against a range of pathogens. nih.govmdpi.com HTS methods can be adapted to screen for antibacterial or antifungal activity by measuring the inhibition of microbial growth.

The table below illustrates the types of targets and screening methodologies that have been applied to the broader class of isoquinoline derivatives, which could be analogous to the approaches for 4-Isoquinolinol, 1-methyl-.

| Compound Class | Screening Methodology | Biological Target/Assay | Potential Therapeutic Area |

| Isoquinolinium-5-carbaldoximes | In vitro enzyme inhibition assay | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative diseases |

| Pyrrolo[1,2-a]quinoline and Pyrrolo[2,1-a]isoquinoline derivatives | Cell-based antiproliferative screen (NCI-60 panel) | Various human cancer cell lines | Oncology |

| researchgate.netnih.govnih.govTriazolo[1,5‐b]isoquinolines | Consensus virtual screening (docking, shape, pharmacophore) followed by in vitro enzyme inhibition assay | Maternal Embryonic Leucine Zipper Kinase (MELK) | Oncology |

| 3,4-Dihydroisoquinoline scaffold | In silico screening (molecular docking) | Leucine aminopeptidase | Oncology |

| Isoquinoline alkaloids | General antimicrobial screening | Various bacteria and fungi | Infectious diseases |

Detailed Research Findings from Related Compounds

Research on related isoquinoline structures has yielded promising results from screening campaigns. For example, a consensus-based virtual screening of an in-house compound collection led to the discovery of 2-phenyl- researchgate.netnih.govnih.govtriazolo[1,5‐b]isoquinoline as a new chemotype for inhibiting Maternal Embryonic Leucine Zipper Kinase (MELK), a target in oncology. nih.gov Similarly, the synthesis and screening of new cyano-substituted pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives identified compounds with broad-spectrum antiproliferative activity against various cancer cell lines, with further studies suggesting tubulin interaction as a potential mechanism of action. mdpi.com

Advanced Analytical Methodologies for the Detection, Quantification, and Purity Assessment of 4 Isoquinolinol, 1 Methyl

Chromatographic Separation Techniques for Isolation and Analysis

Chromatographic techniques are paramount for the isolation and analysis of 4-Isoquinolinol, 1-methyl- from synthesis reaction mixtures, biological samples, or environmental matrices. The choice of method depends on the sample complexity, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoquinoline (B145761) derivatives due to its high resolution, speed, and versatility. The development of a stability-indicating HPLC method for 4-Isoquinolinol, 1-methyl- involves a systematic optimization of chromatographic conditions to achieve adequate separation from impurities and degradation products.

Method development for a polar, aromatic compound like 4-Isoquinolinol, 1-methyl- typically begins with reversed-phase chromatography. Given the aromatic nature of the isoquinoline ring, stationary phases with alternative selectivities, such as phenyl or pentafluorophenyl (F5) columns, can offer improved resolution and peak shape compared to standard C18 columns. The mobile phase composition, a critical factor, is usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to suppress the ionization of the basic nitrogen atom in the isoquinoline ring, thereby reducing peak tailing and improving chromatographic performance.

Validation of the developed HPLC method is performed according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose. This process involves assessing specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ).

Table 1: Illustrative HPLC Method Parameters for 4-Isoquinolinol, 1-methyl- Analysis

| Parameter | Condition |

|---|---|

| Column | Pentafluorophenyl (F5), 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 20% to 80% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 10 µL |

Table 2: Typical HPLC Method Validation Results

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Specificity | No interference from blank, impurities, or degradants |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of 4-Isoquinolinol, 1-methyl-, which contains a hydroxyl group, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. Common derivatizing agents for hydroxyl groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically a nonpolar or medium-polarity column such as a DB-5MS. The separated components enter the mass spectrometer, which serves as a highly specific and sensitive detector, providing both quantitative data and structural information based on the mass spectrum and fragmentation pattern of the analyte.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is well-suited for the analysis of ionizable compounds like isoquinoline derivatives. In CE, analytes are separated based on their differential migration in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE).

The development of a CE method for 4-Isoquinolinol, 1-methyl- would focus on optimizing the BGE composition. Key parameters include the pH, buffer concentration, and the use of organic modifiers or additives. For the separation of methyl-substituted quinolines and isoquinolines, acidic buffers such as acetate (B1210297) or formate (B1220265) are effective. For instance, an acetate-Tris buffer at a pH of 5.5 has been shown to provide optimal conditions for separating related methylquinolines. The addition of additives like polyethylene (B3416737) glycol (PEG) can modify the viscosity and selectivity of the separation. The high resolving power of CE makes it particularly useful for separating closely related isomers.

Spectrophotometric and Fluorometric Quantification Techniques

Spectrophotometric and fluorometric methods provide rapid and cost-effective means for the quantification of 4-Isoquinolinol, 1-methyl-, leveraging the inherent optical properties of the isoquinoline scaffold.

UV-Visible spectrophotometry is based on the absorption of light by the aromatic system of the isoquinoline ring. A quantitative method would involve measuring the absorbance at the wavelength of maximum absorption (λmax) and correlating it to the concentration using a calibration curve according to the Beer-Lambert law. Spectrophotometry is also a valuable tool for determining physicochemical properties like dissociation constants (pKa) by monitoring spectral shifts as a function of pH.

Fluorometric analysis offers significantly higher sensitivity and selectivity compared to absorbance-based methods. Many isoquinoline derivatives are known to exhibit fluorescence. A fluorometric method for 4-Isoquinolinol, 1-methyl- would involve determining its optimal excitation and emission wavelengths. The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range, allowing for quantification at very low levels. The quantum yield, a measure of the efficiency of the fluorescence process, can also be determined.

Electrochemical Sensing and Biosensing Platforms for 4-Isoquinolinol, 1-methyl- Detection

Electrochemical methods offer a highly sensitive and portable platform for the detection of electroactive molecules. The isoquinoline nucleus is redox-active, making 4-Isoquinolinol, 1-methyl- a suitable candidate for electrochemical analysis. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study its oxidation and reduction behavior at the surface of a modified electrode.

The development of an electrochemical sensor would involve selecting an appropriate electrode material, such as glassy carbon, and potentially modifying its surface to enhance sensitivity and selectivity. For instance, molecularly imprinted polymers (MIPs) can be designed to create specific recognition sites for the target analyte, forming the basis of a highly selective sensor. The current response generated during the electrochemical reaction is proportional to the analyte's concentration, enabling precise quantification.

Coupled and Hyphenated Analytical Techniques (e.g., LC-MS/MS) for Trace Analysis and Metabolite Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive technique for trace analysis, structural elucidation, and metabolite profiling of isoquinoline derivatives in complex biological and environmental samples. This hyphenated technique combines the superior separation capabilities of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for isoquinoline alkaloids, typically operating in positive ion mode to generate protonated molecules [M+H]+. The first mass analyzer (Q1) selects this precursor ion, which is then fragmented in a collision cell (Q2). The resulting product ions are analyzed by the third mass analyzer (Q3), generating a unique fragmentation pattern that serves as a structural fingerprint for unequivocal identification.

This approach is particularly powerful for metabolite profiling, where the goal is to identify products of biotransformation. For example, studies on the degradation of methylquinolines have successfully used high-resolution LC-MS to identify hydroxylated and hydrogenated metabolites in groundwater samples. The high sensitivity of LC-MS/MS allows for the detection and quantification of 4-Isoquinolinol, 1-methyl- and its potential metabolites at extremely low concentrations.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 4-Isoquinolinol, 1-methyl- |

| Acetonitrile |

| Formic Acid |

| Methanol |

| Trifluoroacetic Acid (TFA) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Quality Control and Reference Standard Applications in Research

Detailed, publicly available research focusing specifically on the quality control (QC) protocols and the application of 4-Isoquinolinol, 1-methyl- as a reference standard is limited. The establishment of a compound as a reference standard requires rigorous characterization and the development of validated analytical methods to ensure its identity, purity, and stability.

In the absence of specific literature for 4-Isoquinolinol, 1-methyl-, the quality control and reference standard characterization would hypothetically follow established principles for analogous isoquinoline derivatives. These methodologies are crucial for ensuring the reliability and reproducibility of research findings where this compound is used. The process involves a combination of chromatographic and spectroscopic techniques to confirm the chemical structure and assess its purity.

General Methodologies for Characterization and Quality Control:

For a compound like 4-Isoquinolinol, 1-methyl- to be utilized as a reference standard, it must be thoroughly characterized. This involves confirming its structural integrity and determining its purity with a high degree of accuracy. The following analytical techniques are standard in the quality control of similar chemical compounds.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for assessing the purity of organic compounds. nih.govekb.eg

HPLC: A reversed-phase HPLC method, often with a C18 column, would be developed to separate 4-Isoquinolinol, 1-methyl- from any synthesis precursors, by-products, or degradation products. mdpi.comnih.gov The method would be validated for parameters such as linearity, accuracy, precision, and specificity. A diode-array detector (DAD) can provide preliminary information about the peak purity based on UV spectra. nih.gov

GC-MS: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. nih.gov For 4-Isoquinolinol, 1-methyl-, this method would confirm its molecular weight and provide a fragmentation pattern that can serve as a fingerprint for its identification. nist.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules. rsc.orgnih.gov For 4-Isoquinolinol, 1-methyl-, NMR spectra would confirm the positions of the methyl and hydroxyl groups on the isoquinoline core and ensure the absence of structural isomers.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. rsc.orgmiamioh.edu The fragmentation pattern observed in MS/MS analysis can further validate the structure of the compound. scielo.br

Infrared (IR) Spectroscopy: FTIR analysis would identify the characteristic functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and the C=N and C=C vibrations of the isoquinoline ring system.

Purity Assessment and Reference Standard Qualification:

To qualify as a reference standard, the purity of 4-Isoquinolinol, 1-methyl- would need to be determined quantitatively. This is often achieved by a mass balance approach, combining data from multiple analytical techniques.

Table 7.5.1: Hypothetical Analytical Parameters for Quality Control of 4-Isoquinolinol, 1-methyl-

| Parameter | Analytical Technique | Purpose |

|---|---|---|

| Identity | ¹H NMR, ¹³C NMR, MS, IR | Confirms the chemical structure and differentiates from isomers. |

| Purity (Organic) | HPLC-UV, GC-MS | Quantifies the main component and detects organic impurities. |

| Purity (Inorganic) | Residue on Ignition | Determines the content of non-volatile inorganic impurities. |

| Water Content | Karl Fischer Titration | Quantifies the amount of water present in the material. |

| Residual Solvents | Headspace GC-MS | Identifies and quantifies any remaining solvents from synthesis. |

In research applications, a well-characterized reference standard of 4-Isoquinolinol, 1-methyl- would be essential for:

Quantitative Analysis: Serving as a calibrant in HPLC or other quantitative methods to determine the concentration of 4-Isoquinolinol, 1-methyl- in experimental samples.

Method Validation: Used to validate the performance of new analytical methods developed for its detection and quantification.

Identification: Used as a reference material to confirm the identity of the compound in complex mixtures by comparing retention times and spectral data. mdpi.comscielo.br

The development and application of such advanced analytical methodologies are foundational to ensuring the quality and integrity of scientific research involving 4-Isoquinolinol, 1-methyl-.

Exploration of Advanced Materials Science and Catalytic Applications of 4 Isoquinolinol, 1 Methyl

Development of Coordination Complexes and Ligands for Transition Metals

There is no specific information available in the scientific literature regarding the development or characterization of coordination complexes where 4-Isoquinolinol, 1-methyl- acts as a ligand for transition metals. While the parent isoquinoline (B145761) scaffold and its other derivatives are known to form complexes with various metals, dedicated studies on this particular compound are absent.

Integration into Functional Materials (e.g., Organic Light-Emitting Diodes, Sensors)